Product packaging for Fmoc-N-Me-D-Gln(Trt)-OH(Cat. No.:)

Fmoc-N-Me-D-Gln(Trt)-OH

Cat. No.: B8099484
M. Wt: 624.7 g/mol
InChI Key: RMAUSWDYZJQCPJ-PSXMRANNSA-N
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Description

Significance of Modified Amino Acids in Peptide Research

The introduction of non-natural or modified amino acids into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. scielo.org.mxresearchgate.net These modifications can profoundly influence the peptide's structure, function, and pharmacokinetic profile.

Role of N-methylation in Peptide Design

N-methylation, the substitution of the amide proton with a methyl group, is a minimal yet impactful modification in peptide chemistry. nih.gov This seemingly small change can lead to significant improvements in a peptide's therapeutic potential. One of the primary benefits of N-methylation is the enhanced resistance to enzymatic degradation by proteases, which typically target the peptide backbone's amide bonds. scielo.org.mxresearchgate.net This increased stability translates to a longer half-life in biological systems. researchgate.net

Furthermore, N-methylation can modulate a peptide's conformation by restricting the rotation around the peptide bond and eliminating a hydrogen bond donor site. scielo.org.mxresearchgate.net This conformational constraint can lead to peptides with increased receptor affinity and specificity. nih.gov N-methylation also tends to increase the lipophilicity of peptides, which can improve their ability to cross cell membranes and enhance their oral bioavailability. nih.govrsc.org

Importance of D-Amino Acid Stereochemistry in Peptide Scaffolds

Naturally occurring amino acids are predominantly in the L-configuration. The incorporation of their non-natural mirror images, D-amino acids, into peptide chains offers several distinct advantages. lifetein.comwikipedia.org A key benefit is the significant increase in peptide stability against enzymatic degradation, as proteases are stereospecific for L-amino acids. lifetein.comjpt.com This resistance to proteolysis enhances the peptide's half-life and bioavailability. lifetein.com

The introduction of D-amino acids can also induce unique secondary structures and conformational rigidity in peptides. lifetein.com This can lead to novel biological activities and improved binding affinity for therapeutic targets. lifetein.com In some instances, D-peptides can even exhibit different biological functions compared to their L-counterparts. lifetein.comfrontiersin.org

Functionality of Orthogonal Protecting Group Strategies in Peptide Synthesis

The synthesis of peptides, especially those containing multiple reactive functional groups, relies heavily on the use of protecting groups. nih.gov An orthogonal protecting group strategy is a sophisticated approach that employs two or more different types of protecting groups that can be selectively removed under distinct chemical conditions without affecting the others. fiveable.menih.gov This allows for precise control over which part of the molecule reacts at each step of the synthesis. fiveable.me

This strategy is fundamental to modern solid-phase peptide synthesis (SPPS), enabling the stepwise addition of amino acids to a growing peptide chain attached to a solid support. fiveable.mebiosynth.com Commonly used orthogonal pairs, such as Fmoc for the α-amino group and acid-labile groups for the side chains, allow for the selective deprotection and coupling of amino acids in a controlled manner. biosynth.comiris-biotech.de This approach is essential for the synthesis of complex peptides, including those with modifications like glycosylation or phosphorylation. nih.gov

Contextualizing Fmoc-N-Me-D-Gln(Trt)-OH as a Building Block

The compound this compound is a prime example of a sophisticated building block designed for advanced peptide synthesis. It combines the benefits of N-methylation and D-stereochemistry with a well-established orthogonal protecting group strategy.

Historical Development of Fmoc Chemistry in Peptide Synthesis

The journey of chemical peptide synthesis has been marked by the continuous development of more efficient and reliable methods. A major breakthrough was the introduction of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that revolutionized the field. peptide.comresearchgate.net Initially, SPPS predominantly utilized the Boc (tert-butoxycarbonyl) protecting group for the temporary protection of the α-amino group, which required repetitive treatment with strong acid for its removal. biotage.com

In 1970, the 9-fluorenylmethoxycarbonyl (Fmoc) group was introduced by Louis Carpino and Grace Han as a base-labile alternative. peptide.comnih.gov By the late 1970s, the Fmoc group was adapted for SPPS, offering a milder deprotection condition using a base like piperidine. biotage.comnih.gov This Fmoc/tBu (tert-butyl for side-chain protection) strategy gained widespread popularity due to its milder reaction conditions, which helped to minimize side reactions and preserve the integrity of sensitive peptide sequences. nih.govpublish.csiro.au The strong UV absorbance of the fluorenyl group also provided a convenient method for real-time monitoring of the coupling and deprotection steps. publish.csiro.au

Evolution of Protecting Group Strategies for Glutamine Residues

The side chain of glutamine contains an amide group that can be prone to undesirable side reactions during peptide synthesis, particularly dehydration to form a nitrile when activated with carbodiimide (B86325) reagents. peptide.com While glutamine can sometimes be used without side-chain protection, especially in the synthesis of shorter peptides, protecting the side-chain amide is often necessary for longer and more complex sequences to prevent this side reaction. peptide.com

In the context of Fmoc-based SPPS, the trityl (Trt) group has emerged as a preferred protecting group for the side-chain amide of glutamine. peptide.com The bulky Trt group effectively prevents the unwanted dehydration reaction. peptide.com It is labile to the final acid cleavage step used to release the peptide from the resin, yet stable to the basic conditions used for Fmoc group removal, making it a key component of the orthogonal protection scheme. iris-biotech.depeptide.com

Emergence of N-Methylated D-Amino Acid Derivatives in Chemical Biology Research

The use of N-methylated D-amino acid derivatives has become an increasingly important strategy in chemical biology for modulating the biological and physical properties of peptides. researchgate.netnih.gov N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, introduces significant conformational constraints and alters hydrogen bonding capabilities. researchgate.netrsc.org This modification can lead to a number of desirable outcomes for therapeutic peptides.

Key Research Findings:

Enhanced Proteolytic Stability: One of the primary advantages of incorporating N-methylated amino acids is the increased resistance of the peptide backbone to degradation by proteases. peptide.commdpi.com This is because the methyl group sterically hinders the approach of enzymes that would normally cleave the peptide bond. researchgate.net

Improved Pharmacokinetic Properties: N-methylation can enhance the oral bioavailability and cell permeability of peptides. researchgate.netpeptide.comresearchgate.net The increased lipophilicity and altered hydrogen bonding capacity resulting from N-methylation can facilitate passage across biological membranes. rsc.org

Conformational Control: The introduction of N-methyl groups restricts the conformational flexibility of the peptide backbone. researchgate.netrsc.org This can be used to stabilize specific secondary structures, such as β-turns or helices, which can be crucial for receptor binding and biological activity. rsc.org Research has shown that N-methylation can even induce the formation of β-sheet structures in linear peptides. rsc.org

Modulation of Biological Activity: By altering the conformation and stability of a peptide, N-methylation can fine-tune its biological activity. peptide.com This can lead to increased potency, altered receptor selectivity, or even the conversion of an agonist to an antagonist. peptide.com

Increased Solubility: In some cases, particularly with hydrophobic peptides, N-methylation can improve water solubility by disrupting aggregation-prone structures. peptide.com

The combination of N-methylation with D-amino acids further enhances these effects. D-amino acids themselves are not recognized by most endogenous proteases, thus contributing to increased peptide stability. researchgate.net When used together, these two modifications create peptides with significantly improved drug-like properties. Studies have shown that while D-amino acid substitution can greatly enhance serum stability, the addition of N-methylated amino acids also contributes to this effect. mdpi.com The strategic placement of N-methylated D-amino acids within a peptide sequence allows for precise control over its structure and function, making these derivatives powerful tools in the design of novel therapeutics and chemical probes for studying biological systems. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36N2O5 B8099484 Fmoc-N-Me-D-Gln(Trt)-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)/t36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUSWDYZJQCPJ-PSXMRANNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc N Me D Gln Trt Oh

Strategies for N-Methylation of Glutamine Derivatives

The introduction of a methyl group onto the α-nitrogen of glutamine requires careful strategic planning to avoid side reactions and maintain stereochemical integrity. The side-chain amide of glutamine, protected here by a trityl (Trt) group, and the α-carboxyl group must be considered when devising a synthetic route. The methodologies discussed below are generally applicable to α-amino acids and can be adapted for the specific synthesis of Fmoc-N-Me-D-Gln(Trt)-OH from its non-methylated precursor, Fmoc-D-Gln(Trt)-OH.

Direct N-Methylation Approaches for α-Amino Acids

Direct N-methylation involves the substitution of the N-H proton on the α-amino group with a methyl group, typically via an SN2 reaction. This approach can be performed in solution or on a solid support.

Historically, solution-phase N-methylation was one of the earliest developed methods. A broadly applied method involves the use of sodium hydride and methyl iodide with N-acyl or N-carbamoyl protected amino acids. monash.edu For instance, an N-protected amino acid ester can be treated with a strong base to deprotonate the amide or carbamate nitrogen, followed by quenching with an electrophilic methyl source like methyl iodide. Another classic approach utilizes silver oxide (Ag₂O) and methyl iodide, though this can be a lower-yielding method. monash.eduacs.org These protocols necessitate protection of the α-amino group with moieties other than Fmoc (such as Boc or Z) that can withstand the basic methylation conditions, followed by deprotection and subsequent introduction of the Fmoc group.

Method Protecting Group (N-α) Base Methylating Agent Key Features
Benoiton MethodN-acyl, N-carbamoylSodium Hydride (NaH)Methyl Iodide (MeI)Widely used; requires excess reagents. monash.edu
Silver Oxide MethodN-carbamoyl (e.g., Boc)Silver Oxide (Ag₂O)Methyl Iodide (MeI)Milder conditions, but can have variable yields. monash.eduacs.org
DiazomethaneN-tosylN/ADiazomethane (CH₂N₂)Performed under neutral conditions but diazomethane is highly toxic and explosive. monash.edu

This table summarizes common solution-phase N-methylation protocols for α-amino acids.

Performing N-methylation directly on a resin-bound peptide (solid-phase) is highly advantageous for incorporating N-methylated residues during solid-phase peptide synthesis (SPPS). acs.org This approach avoids the often-difficult coupling of sterically hindered N-methylated amino acid monomers. researchgate.net A common on-resin strategy involves a three-step sequence:

Protection/Activation: The terminal primary amine is reacted with a reagent, such as an o-nitrobenzenesulfonyl chloride, to form a sulfonamide. nih.gov This both protects the amine and acidifies the N-H proton.

Methylation: The sulfonamide is deprotonated with a base, and the resulting anion is alkylated with a methyl source.

Deprotection: The activating sulfonyl group is removed, typically by a thiol nucleophile like thiophenol or 2-mercaptoethanol, to reveal the secondary N-methyl amine. google.com

This sequence is designed to be orthogonal to standard Fmoc/tBu SPPS chemistry. google.com

Parameter Description Common Reagents
Support Solid resin used for peptide synthesis.Wang resin, p-methylbenzhydryl amine resin. monash.edunih.gov
Activation Protection of the N-terminal amine to facilitate methylation.o-nitrobenzenesulfonyl (o-NBS) chloride, 2,4-dinitrobenzenesulfonyl chloride. google.com
Methylation Introduction of the methyl group.Dimethyl sulfate, Methyl iodide. nih.gov
Deprotection Removal of the activating group.Thiophenol, 2-mercaptoethanol with a base like DBU. nih.gov

This table outlines the key components of solid-phase N-methylation techniques.

An optimized and highly efficient procedure for both solution and solid-phase N-methylation was developed by Biron and Kessler. nih.govacs.org This method is based on the use of the o-nitrobenzenesulfonyl (o-NBS) protecting group and is compatible with Fmoc-SPPS. The synthesis involves three main steps:

The α-amino group of an amino acid methyl ester is protected with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

The resulting sulfonamide is N-methylated using dimethyl sulfate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The methyl ester is cleaved. A key innovation in this method is the use of lithium iodide (LiI) for an SN2-type saponification, which effectively avoids the racemization that can occur with traditional base hydrolysis (e.g., with LiOH). nih.govacs.org

For on-resin applications, the o-NBS group is attached to the N-terminal amine of the peptide, followed by methylation and subsequent removal of the o-NBS group with 2-mercaptoethanol and DBU, leaving the N-methylated residue ready for the next coupling step. nih.govnih.gov This procedure has been optimized to be completed in as little as 35-40 minutes. acs.orgnih.gov

Step Reagents Purpose Reference
1. Sulfonylation o-NBS-Cl, Collidine or DMAPProtection and activation of the α-amino group. acs.orgnih.gov
2. Methylation Dimethyl sulfate, DBUIntroduction of the methyl group onto the sulfonamide nitrogen. nih.govnih.gov
3. Deprotection 2-Mercaptoethanol, DBURemoval of the o-NBS group to yield the N-methyl amine. nih.govspringernature.com

This table details the steps of the Biron-Kessler N-methylation procedure.

Synthesis via Oxazolidinone Intermediates

A powerful and racemization-free method for synthesizing N-methyl amino acids proceeds through a 5-oxazolidinone intermediate. acs.orgnih.gov This strategy involves the reaction of an N-protected amino acid, typically an N-carbamoyl derivative (like Z or Fmoc), with formaldehyde or paraformaldehyde under acidic catalysis to form a cyclic 5-oxazolidinone. researchgate.netresearchgate.net

The key step is the subsequent reductive cleavage of the oxazolidinone ring. This is commonly achieved with a reducing agent such as triethylsilane (TES) in the presence of trifluoroacetic acid (TFA). researchgate.net The reduction opens the ring to furnish the N-methylated amino acid derivative. This method has been successfully applied to a wide range of amino acids, including those with reactive side chains that require protection. nih.govresearchgate.net

Stage Description Typical Reagents
Oxazolidinone Formation Cyclization of an N-protected amino acid with formaldehyde.Paraformaldehyde, Acid catalyst (e.g., TsOH). researchgate.net
Reductive Cleavage Ring-opening reduction to yield the N-methyl product.Triethylsilane (TES), Trifluoroacetic acid (TFA). researchgate.net

This table provides a simplified overview of the synthesis of N-methyl amino acids via oxazolidinone intermediates.

Reductive Amination Routes to N-Methylated Amino Acids

Reductive amination is a versatile and direct route to N-methylated amino acids. acs.org The process involves the reaction of an amino acid's primary amine with formaldehyde to form a transient Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding N-methyl secondary amine. acs.orgrsc.org

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild and selectively reduces the imine in the presence of the aldehyde. nih.gov Other reduction systems include catalytic hydrogenation (H₂ over Pd/C) and the use of other borohydrides. acs.org This method can be applied to free amino acids or adapted for solid-phase synthesis, providing a convenient route to N-methylated peptides. nih.gov

Reducing Agent Conditions Key Characteristics
Sodium Cyanoborohydride (NaBH₃CN) Formaldehyde, Acetic AcidMild and selective; widely used for both solution and solid-phase. nih.govnih.gov
Catalytic Hydrogenation Formaldehyde, H₂, Pd/C catalystEffective but may not be compatible with other reducible functional groups. acs.org
Borane Complexes (e.g., BH₃·SMe₂) N-formyl amino acid derivativeReduces N-formyl group to N-methyl; avoids dimethylation. monash.edu

This table compares different reducing agents used in the reductive amination route to N-methylated amino acids.

Stereoselective Methylation in D-Glutamine Derivatives

The introduction of a methyl group onto the α-amino group of D-glutamine derivatives with retention of the stereocenter's integrity is a critical step in the synthesis of this compound. Several methods have been developed for the N-methylation of amino acids, which can be adapted for this specific purpose. These methods aim to achieve high yields while minimizing racemization.

One common strategy involves the formation of an intermediate 5-oxazolidinone from the N-protected amino acid. This approach has been successfully applied to a wide range of amino acids. The formation of the oxazolidinone from an N-Fmoc protected amino acid, followed by reductive cleavage, can yield the desired N-methylated product. This method is advantageous as it often proceeds with a high degree of stereochemical retention.

Another established method is the Fukuyama-Mitsunobu reaction. This procedure involves the N-alkylation of a sulfonamide-protected amino acid with an alcohol under Mitsunobu conditions. This technique is known for its reliability and compatibility with various functional groups.

Direct alkylation of the Nα-amino group is also a viable route. This can be achieved using a methylating agent such as methyl iodide in the presence of a mild base. However, this approach requires careful optimization of reaction conditions to prevent over-methylation and racemization. On-resin methylation techniques have also been developed, which can be advantageous in the context of solid-phase peptide synthesis. nih.gov

The choice of methylation strategy often depends on the specific substrate and the protecting groups already in place. For a molecule like Fmoc-D-Gln(Trt)-OH, the steric bulk of the Fmoc and Trityl groups must be considered when selecting the methylation conditions.

Introduction and Manipulation of Protecting Groups

The successful synthesis of this compound hinges on the sequential and selective introduction and removal of protecting groups for the α-amino group and the side-chain amide of the glutamine residue.

Fmoc Group Installation for Nα-Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino functionality in peptide synthesis. Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base.

Trityl Group Introduction for Nδ-Protection of Glutamine Side Chain

The side-chain amide of glutamine is often protected to prevent potential side reactions during peptide synthesis, such as dehydration to a nitrile or cyclization to form pyroglutamate. The trityl (Trt) group is a bulky and acid-labile protecting group commonly employed for the protection of the glutamine side chain. The introduction of the Trityl group can be achieved by reacting the glutamine derivative with trityl chloride in the presence of a base. The use of the Trityl group also enhances the solubility of the protected amino acid in organic solvents. researchgate.net

Orthogonality of Fmoc and Trityl Protecting Groups

A key feature of the synthetic strategy is the orthogonality of the Fmoc and Trityl protecting groups. Orthogonal protecting groups are those that can be removed under different conditions without affecting each other. The Fmoc group is base-labile, while the Trityl group is acid-labile. This orthogonality allows for the selective deprotection of the Nα-amino group (removal of Fmoc) for chain elongation in peptide synthesis, while the side-chain Trityl group remains intact. The Trityl group is typically removed at the final stage of peptide synthesis using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

Control of Racemization During Protecting Group Manipulation

The manipulation of protecting groups, particularly during the activation of the carboxylic acid for coupling reactions, can create opportunities for racemization at the α-carbon. The use of urethane-based protecting groups like Fmoc helps to suppress racemization. The mechanism of racemization often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.

To minimize racemization, several strategies are employed:

Use of Additives: The addition of coupling reagents such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive activated esters. acs.org

Choice of Coupling Reagents: The selection of the coupling reagent can significantly impact the extent of racemization. Reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly used, and their performance in minimizing racemization has been extensively studied. nih.gov

Control of Reaction Conditions: Factors such as temperature, solvent, and the nature of the base used can all influence the rate of racemization. Careful control of these parameters is crucial.

Overall Synthesis Pathways for this compound

A plausible synthetic pathway for this compound can be conceptualized based on established methodologies. One potential route starts from D-glutamic acid. google.com

A potential synthetic pathway is outlined in the table below:

StepTransformationReagents and ConditionsIntermediate/Product
1Protection of α-amino and γ-carboxyl groups of D-glutamic acide.g., Boc anhydride for N-protection, followed by esterification of the γ-carboxyl group.N-Boc-D-glutamic acid γ-ester
2Amidation of the α-carboxyl groupActivation of the α-carboxyl group followed by reaction with ammonia.N-Boc-D-iso-glutamine γ-ester
3Protection of the side-chain amideReaction with trityl chloride in the presence of a base.N-Boc-D-Gln(Trt)-OH γ-ester
4Deprotection of the γ-carboxyl groupSelective hydrolysis of the ester.N-Boc-D-Gln(Trt)-OH
5N-methylation of the α-amino groupA stereoselective methylation method (e.g., via oxazolidinone formation or Fukuyama-Mitsunobu reaction).N-Boc-N-Me-D-Gln(Trt)-OH
6Deprotection of the α-amino groupRemoval of the Boc group under acidic conditions.H-N-Me-D-Gln(Trt)-OH
7Installation of the Fmoc groupReaction with Fmoc-OSu or Fmoc-Cl in the presence of a base.This compound

An alternative pathway could involve the N-methylation of a pre-formed Fmoc-D-Gln(Trt)-OH derivative:

StepTransformationReagents and ConditionsIntermediate/Product
1Synthesis of Fmoc-D-Gln(Trt)-OHFollowing a similar route as the initial steps of the first pathway, but with Fmoc protection instead of Boc. A known patent describes a route from D-glutamic acid. google.comFmoc-D-Gln(Trt)-OH
2Stereoselective N-methylationDirect methylation of the Fmoc-protected amine using a suitable methylating agent and conditions that minimize racemization and avoid cleavage of the protecting groups.This compound

The choice of the specific pathway and the reaction conditions for each step would require careful optimization to ensure high yields and purity of the final product while maintaining the desired stereochemistry.

Multi-step Convergent and Linear Synthesis Routes

The production of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. youtube.com

Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise manner, with reactions performed sequentially on a starting material. youtube.comwikipedia.org For this compound, a plausible linear route would begin with D-glutamic acid. This process would involve a series of protection, activation, and modification steps.

A hypothetical linear pathway could be:

Side-chain protection: The γ-carboxyl group of D-glutamic acid is first protected to prevent side reactions.

Amide formation: The protected D-glutamic acid is then converted to D-glutamine.

Trityl group introduction: The amide nitrogen of the D-glutamine side chain is protected with a trityl (Trt) group.

N-methylation: The α-amino group is methylated. This is a critical step, often achieved using reagents like methyl iodide with a suitable base. monash.edu

Fmoc group introduction: Finally, the N-methylated α-amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.

For this compound, a convergent approach might involve:

Fragment 1 Synthesis: Preparation of N-methyl-D-glutamine. This could potentially be synthesized from D-glutamate and methylamine. researchgate.net

Fragment 2 Synthesis: Preparation of the trityl-protected glutamine side chain.

Assembly: These fragments are then combined, followed by the introduction of the Fmoc group.

Efficiency and Yield Considerations in Laboratory Synthesis

The efficiency and yield of this compound synthesis are influenced by several factors, including the chosen synthetic route, reaction conditions, and purification methods. The N-methylation step is often one of the most challenging.

One of the most effective methods for N-methylation of amino acids is the Biron-Kessler method, which is based on the work of Fukuyama and involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS). nih.gov This makes the remaining NH group acidic and susceptible to methylation. nih.gov An alternative, widely applied method involves the use of sodium hydride and methyl iodide to N-methylate N-acyl or N-carbamoyl protected amino acids. monash.edu

The table below summarizes typical yields for key reaction types in the synthesis of protected N-methylated amino acids, based on findings for similar compounds.

Reaction StepReagents/MethodReported YieldReference
N-Methylation (Solid Phase)Biron-Kessler method (o-NBS protection, then methylation)High yield and purity nih.gov
N-Methylation (Solution Phase)Sodium Hydride / Methyl IodideNear quantitative monash.edu
Carboxyl Protection (as Benzhydryl Ester)DiphenyldiazomethaneQuantitative researchgate.net
Cleavage from 2-CTC Resin1% TFA in DCMHigh yield nih.gov

The data in this table is interactive. Click on the headers to sort.

Achieving high yields requires careful optimization of each step, from the choice of protecting groups to the purification of intermediates. For instance, the use of the trityl group for the glutamine side chain not only protects it but also improves the solubility of the final product in organic solvents commonly used in peptide synthesis. advancedchemtech.compeptide.com

Reusable Solid Support Methodologies in Fmoc-N-Me-AA-OH Synthesis

Solid-phase synthesis offers significant advantages for preparing Fmoc-N-methylated amino acids, including simplified purification and the potential for automation. A notable advancement in this area is the use of reusable solid supports, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov This resin serves as a temporary protecting group for the carboxylic acid, allowing for reactions to be carried out on the solid support before the final product is cleaved off. nih.govmdpi.com

The general procedure using a 2-CTC resin involves the following steps:

Loading: The initial Fmoc-amino acid is attached to the 2-CTC resin.

Fmoc Deprotection: The Fmoc group is removed to expose the primary amine.

N-methylation: The N-methylation reaction is performed on the resin-bound amino acid. A common method is the Biron-Kessler approach, which involves:

Protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS).

Methylation of the resulting sulfonamide using a methylating agent like dimethyl sulfate or methyl iodide. nih.gov

Removal of the o-NBS group to reveal the N-methylated amine. nih.gov

Fmoc Re-protection: The newly formed secondary amine is protected with an Fmoc group.

Cleavage: The final Fmoc-N-Me-AA-OH product is cleaved from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). nih.gov This mild condition ensures that acid-labile side-chain protecting groups (like Trityl) remain intact. nih.gov

After cleavage, the 2-CTC resin can be recovered, washed, and reactivated for reuse, making the process more cost-effective and environmentally friendly.

The table below outlines the key stages of synthesis on a reusable solid support.

StageDescriptionKey Reagents
1. Resin LoadingThe C-terminus of the initial amino acid is covalently attached to the 2-CTC resin.Fmoc-AA-OH, DIPEA, DCM
2. N-MethylationThe amino acid, now anchored to the resin, undergoes N-methylation.o-NBS-Cl, Methylating agent (e.g., Dimethyl sulfate), Base
3. Final ProtectionThe N-methylated amine is protected with the Fmoc group.Fmoc-OSu or Fmoc-Cl
4. CleavageThe final product is cleaved from the resin, which can then be recycled.1% TFA in DCM

The data in this table is interactive. Click on the headers to sort.

This solid-phase approach provides a practical and efficient route for the synthesis of various Fmoc-N-methylated amino acids, which are otherwise expensive and not widely available commercially. nih.govnih.gov

Incorporation of Fmoc N Me D Gln Trt Oh in Peptide Synthesis

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-D-Gln(Trt)-OH is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) for introducing N-methylated D-glutamine residues. The Fmoc group provides temporary protection of the α-amino group, while the acid-labile trityl (Trt) group protects the side-chain amide of glutamine, preventing undesirable side reactions during synthesis. The use of the Trt group for side-chain protection is advantageous as it offers good solubility in common organic solvents used in SPPS.

The primary challenge in utilizing this compound lies in achieving efficient coupling to the growing peptide chain. The steric bulk of the N-methyl group significantly slows down the acylation reaction, necessitating the use of specialized coupling strategies and reagents to ensure high yields and prevent the formation of deletion sequences.

The successful incorporation of this compound requires robust activation of its carboxylic acid to overcome the steric hindrance posed by the N-methyl group. Standard coupling conditions are often insufficient, leading to incomplete reactions.

Uronium/aminium and phosphonium salt-based coupling reagents are highly effective for activating sterically hindered N-methylated amino acids. These reagents react with the carboxylic acid of this compound to form highly reactive activated esters in situ.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a particularly effective coupling reagent for N-methylated amino acids. It forms a highly reactive OAt-ester, and its performance is enhanced by the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) are also considered powerful reagents for difficult couplings, including those involving N-methylated residues. nih.gov PyAOP, in particular, is noted for its high efficiency in these challenging coupling reactions. iris-biotech.de The combination of PyBOP with HOAt is often more effective than with HOBt for coupling sterically hindered amino acids.

DIC/HOAt (N,N'-Diisopropylcarbodiimide / 1-Hydroxy-7-azabenzotriazole) represents a carbodiimide-based approach. While carbodiimides alone are often not sufficient for N-methylated amino acids, the addition of HOAt significantly enhances the coupling efficiency by forming a more reactive activated ester and minimizing side reactions.

Coupling ReagentClassKey Features for N-Methylated Amino Acids
HATU Uronium/Aminium SaltForms highly reactive OAt-esters, fast reaction kinetics. peptide.com
PyAOP Phosphonium SaltHighly effective for sterically hindered couplings, including N-methylated residues. nih.goviris-biotech.de
PyBOP/HOAt Phosphonium Salt/AdditiveHOAt enhances reactivity compared to HOBt for difficult couplings. nih.gov
DIC/HOAt Carbodiimide (B86325)/AdditiveHOAt addition is crucial for activating N-methylated amino acids.

An alternative strategy for activating this compound is its conversion to a highly reactive amino acid chloride. This can be achieved using reagents like triphosgene (bis(trichloromethyl) carbonate). The in situ generation of the acyl chloride provides a powerful acylating agent that can overcome the steric hindrance of the N-methyl group. This method has been successfully applied to the synthesis of peptides containing multiple N-methylated residues. researchgate.netgoogle.com However, this approach requires careful control of reaction conditions to avoid side reactions.

The primary factor complicating the incorporation of this compound is steric hindrance. The presence of the methyl group on the amide nitrogen hinders the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, and vice-versa. This steric clash significantly reduces the rate of peptide bond formation compared to non-methylated amino acids. cem.com

Factors that further exacerbate this issue include:

Coupling to another N-methylated residue: The coupling of two consecutive N-methylated amino acids is particularly challenging due to the increased steric bulk at the reaction site. peptide.com

Bulky adjacent side chains: Sterically demanding side chains on adjacent residues can further impede the coupling reaction.

To mitigate the effects of steric hindrance, extended coupling times, double coupling cycles, and the use of microwave-enhanced SPPS are often employed in addition to potent coupling reagents. cem.com

The removal of the temporary Fmoc protecting group is a critical step that is repeated throughout the synthesis. The deprotection conditions must be efficient and selective, without affecting the acid-labile Trt side-chain protecting group or the peptide-resin linkage.

The standard and most widely used method for Fmoc deprotection is treatment with a solution of a secondary amine base in a polar aprotic solvent.

Piperidine: A 20% solution of piperidine in N,N-dimethylformamide (DMF) is the conventional reagent for Fmoc removal. iris-biotech.dersc.org The deprotection occurs via a β-elimination mechanism. Typically, two treatments are performed to ensure complete removal of the Fmoc group. scielo.org.mx

4-Methylpiperidine: As an alternative to piperidine, 4-methylpiperidine can be used with comparable efficiency. iris-biotech.denih.gov It offers the advantage of not being a controlled substance in some jurisdictions, which can simplify procurement and handling. iris-biotech.de A 20% solution in DMF is also commonly used for this reagent. scielo.org.mxnih.gov

The reaction times for Fmoc removal are generally short, often in the range of 5 to 20 minutes per treatment, to ensure efficient deprotection without causing unwanted side reactions.

Deprotection ReagentTypical ConcentrationKey Characteristics
Piperidine 20% in DMFThe standard and most common reagent for Fmoc removal. iris-biotech.dersc.org
4-Methylpiperidine 20% in DMFAn efficient alternative to piperidine, not a controlled substance. iris-biotech.denih.gov

Deprotection Schemes Compatible with this compound

Trityl Group Cleavage Conditions and Selectivity

The trityl (Trt) protecting group on the side-chain amide of the glutamine residue in this compound is characterized by its acid lability. The cleavage of this group is a critical step in peptide synthesis and can be achieved under a range of acidic conditions, allowing for selectivity based on the desired outcome of the synthesis. The selection of the cleavage cocktail is determined by whether a fully deprotected peptide or a protected peptide fragment is the target product.

For complete deprotection of the peptide, including the Trt group, a strong acid treatment is typically employed post-synthesis. A common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), usually around 95%, mixed with scavengers. Scavengers such as water, triisopropylsilane (TIS), or triethylsilane (TES) are crucial to quench the reactive trityl cations that are released, thereby preventing side reactions like the re-alkylation of sensitive residues such as tryptophan or tyrosine. thermofisher.comresearchgate.net The resin may turn a deep yellow color during this process, which is indicative of the formation of the stable trityl carbonium ion chromophore. thermofisher.com

Selective cleavage of the Trt group while other acid-labile protecting groups (e.g., Boc, tBu) remain intact is also possible due to the Trityl group's heightened acid sensitivity. Very mild acidic conditions can be employed for this purpose. For instance, a solution of 1% TFA in dichloromethane (DCM) is often sufficient to remove the Trt group, especially from highly acid-labile resins like 2-chlorotrityl (2-ClTrt) resin. sigmaaldrich.comsigmaaldrich.com This selectivity allows for on-resin modification of the now-exposed glutamine side chain. The cleavage in this case is an equilibrium process, and therefore, the use of silane scavengers or performing the reaction in a continuous flow setup can help to drive the reaction to completion by capturing the liberated trityl cations. sigmaaldrich.com

Alternatively, cleavage of the peptide from a hyper-acid-sensitive resin like 2-chlorotrityl chloride resin can be achieved under non-TFA conditions to yield a fully protected peptide fragment where the Gln(Trt) side-chain protection is retained. A mixture of hexafluoroisopropanol (HFIP) and DCM (typically 1:4 v/v) can be used for this purpose. researchgate.net While HFIP is a weak acid, it is potent enough to facilitate the solvolytic cleavage from the resin without significantly affecting the Trt group on the glutamine side chain or other tert-butyl based protecting groups, provided the exposure time is controlled. researchgate.net

Table 1: Trityl Group Cleavage Conditions

Reagent Cocktail Condition Selectivity Application
95% TFA / Scavengers (e.g., H₂O, TIS) 1-3 hours, Room Temp Non-selective; removes Trt and other acid-labile groups (Boc, tBu) Final deprotection of the peptide. thermofisher.comadvancedchemtech.com
1% TFA in DCM with TIS or TES Multiple short treatments (e.g., 2 min each) Selective for Trt, Mmt, and Mtt groups; other groups like Boc, tBu are retained. sigmaaldrich.com On-resin side-chain modification.
Acetic Acid / TFE / DCM Variable Cleavage from 2-ClTrt resin with retention of side-chain protecting groups. researchgate.net Synthesis of protected peptide fragments.
HFIP / DCM (1:4 v/v) Short treatment (e.g., 30 min) Cleavage from 2-ClTrt resin with minimal loss of Trt group. researchgate.net Synthesis of protected peptide fragments.

Management of Side Reactions in SPPS

Minimizing Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when incorporating N-methylated amino acids like N-Me-D-Gln. researchgate.netnih.gov This intramolecular cyclization occurs at the dipeptidyl stage after the removal of the N-terminal Fmoc group, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide (a 2,5-diketopiperazine). nih.govacs.org This results in truncation of the desired peptide sequence. The presence of an N-methyl group on the second amino acid from the resin is known to significantly enhance the rate of DKP formation due to its propensity to favor the cis-amide bond conformation, which is a prerequisite for the cyclization reaction. acs.org

Several strategies have been developed to suppress this problematic side reaction:

Use of Sterically Hindered Resins: Employing resins with bulky linkers, such as the 2-chlorotrityl chloride (CTC) resin, is a primary strategy to mitigate DKP formation. The steric hindrance provided by the trityl group of the resin physically impedes the N-terminal amino group of the dipeptide from attacking the ester linkage to the resin, thereby reducing the likelihood of cyclization and cleavage. researchgate.netacs.org

Modification of Fmoc Deprotection Conditions: The base-mediated Fmoc deprotection step is the trigger for DKP formation. nih.gov Standard conditions using 20% piperidine in dimethylformamide (DMF) can lead to substantial DKP formation. nih.gov Alternative, less basic, or kinetically faster deprotection cocktails have been shown to be effective. A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been demonstrated to drastically reduce DKP formation compared to conventional piperidine/DMF mixtures. nih.govacs.org This is attributed to a combination of faster Fmoc removal and different basicity profiles, which disfavors the intramolecular cyclization pathway.

Table 2: Comparison of Fmoc Deprotection Reagents on DKP Formation

Deprotection Reagent DKP Formation (%) Reference
20% Piperidine in DMF High (e.g., 13.8% in a model system) nih.gov
5% Piperazine in DMF or NMP Significantly Reduced (e.g., <4% in a model system) nih.govacs.org
2% DBU, 5% Piperazine in NMP Drastically Reduced (e.g., 3.6% in a model system) nih.govacs.org

Coupling of Dipeptide Units: Another effective, albeit more synthetically demanding, approach is to bypass the susceptible dipeptidyl-resin stage altogether. This is achieved by pre-forming the dipeptide unit in solution and then coupling it to the resin-bound amino acid. While this method effectively prevents DKP formation, it carries the risk of epimerization at the C-terminal residue of the dipeptide during the activation step. nih.gov

Addressing Truncation and Deletion Sequences

The incorporation of this compound into a growing peptide chain can be challenging due to the steric hindrance posed by both the N-methyl group and the bulky Trt side-chain protection. This steric hindrance can lead to incomplete or slow coupling reactions. researchgate.net If the coupling reaction does not go to completion, a portion of the N-terminal amines on the resin-bound peptide chains will remain unreacted. In the subsequent synthesis cycle, these unreacted sites will be deprotected and coupled with the next amino acid, leading to deletion sequences, where one or more amino acids are missing from the final product. Truncation sequences arise when these unreacted chains are permanently blocked from further elongation.

A primary strategy to manage these failure sequences is the implementation of a capping step. nih.gov After the coupling of the sterically hindered N-methylated amino acid, the peptide resin is treated with a highly reactive, non-bulky acylating agent, most commonly acetic anhydride, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or pyridine. nih.gov This procedure acetylates any unreacted N-terminal amines. The resulting N-acetylated peptides (truncated sequences) are unable to participate in subsequent coupling steps. These capped sequences are generally easier to separate from the desired full-length peptide during the final purification process by techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), as their physicochemical properties are significantly different. nih.gov

To minimize the initial cause of truncation and deletion, which is incomplete coupling, several measures can be taken:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help increase the yield.

Double Coupling: Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents can drive the reaction closer to completion. researchgate.net

Use of Potent Coupling Reagents: Employing highly reactive coupling reagents, such as phosphonium or uronium salts, can improve the efficiency of coupling sterically demanding residues (see section 3.2.1).

Monitoring the completeness of the coupling reaction using qualitative tests like the ninhydrin (Kaiser) test is crucial, although it should be noted that this test does not work for secondary amines like N-methylated amino acids. Alternative tests must be used to monitor the disappearance of the preceding primary amine.

Control of Epimerization during Coupling

Epimerization, the change in the configuration of a chiral center, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final peptide. nih.gov The α-carbon of an amino acid is susceptible to epimerization during the carboxyl group activation and coupling steps. N-methylated amino acids can be particularly prone to epimerization. The process is base-catalyzed and occurs via the formation of an enolate intermediate. Factors that increase the risk of epimerization include the use of strong bases, prolonged activation times, and slow coupling reactions, which can be the case with sterically hindered residues like this compound. nih.gov

To maintain the stereochemical integrity of the D-configuration of this compound during its incorporation, specific coupling strategies are employed:

Choice of Coupling Reagent and Additives: Carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with racemization-suppressing additives. bachem.com 1-Hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are highly effective at minimizing epimerization by forming active esters that are less prone to racemization than other activated species. u-tokyo.ac.jp Phosphonium and uronium/aminium salt reagents like PyBOP, HBTU, and HATU are also widely used, but they require the presence of a non-nucleophilic base, which can increase the risk of epimerization. bachem.com Reagents like 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are known to mediate amide bond formation with very low levels of epimerization. peptide.com

Base Selection: When a base is required for the coupling reaction, its strength is a critical factor. Strong bases like DIPEA can promote epimerization. The use of a weaker, sterically hindered base, such as sym-collidine, is often recommended to reduce this side reaction. bachem.comresearchgate.net

Addition of Copper(II) Salts: The inclusion of CuCl₂ in the coupling mixture has been shown to be an effective method for suppressing epimerization, particularly in carbodiimide-mediated couplings. nih.gov The copper ions are thought to chelate with the reacting species, thereby preventing the formation of the oxazolone intermediate that is a key pathway for racemization. nih.gov

Reaction Conditions: Conducting coupling reactions at lower temperatures can also help to reduce the rate of epimerization. u-tokyo.ac.jp Additionally, minimizing the pre-activation time before adding the activated amino acid to the resin-bound peptide can limit the window of opportunity for the activated species to epimerize. nih.gov

Table 3: Strategies to Control Epimerization

Strategy Method Rationale
Coupling Reagent Selection Use DIC with additives like HOBt or HOAt. u-tokyo.ac.jp Forms active esters that are less susceptible to racemization.
Employ low-epimerization reagents like DEPBT. peptide.com The mechanism of activation is inherently less prone to causing epimerization.
Base Selection Use weaker bases like sym-collidine instead of DIPEA. bachem.comresearchgate.net Reduces the rate of base-catalyzed enolization.
Additives Add CuCl₂ to the coupling reaction. nih.gov Chelation by copper ions suppresses the oxazolone formation pathway.
Reaction Conditions Perform coupling at lower temperatures. u-tokyo.ac.jp Decreases the rate of the epimerization reaction.
Minimize pre-activation time. nih.gov Reduces the time the activated amino acid is exposed to conditions that promote epimerization.

Application in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide segments that may be difficult to assemble on a solid support. The use of this compound is also applicable in solution-phase strategies.

The primary advantage of using the Trt-protected derivative, Fmoc-Gln(Trt)-OH, and by extension its N-methylated counterpart, in solution-phase synthesis is its significantly enhanced solubility in common organic solvents like DMF and DCM compared to the unprotected Fmoc-Gln-OH. advancedchemtech.com This improved solubility is crucial for maintaining homogeneous reaction conditions, which is essential for efficient coupling and monitoring reaction progress.

Furthermore, the Trt group on the side-chain amide prevents a key side reaction associated with glutamine during the activation of its carboxyl group, namely the dehydration of the amide to a nitrile. This side reaction is particularly problematic when carbodiimide reagents are used for activation. advancedchemtech.com By protecting the side-chain amide, the integrity of the glutamine residue is preserved throughout the synthesis.

In a typical solution-phase segment condensation strategy, a protected peptide fragment containing C-terminal N-Me-D-Gln(Trt)-OH would be synthesized and purified. The N-terminal Fmoc group would then be removed, and the resulting peptide fragment would be coupled to another protected peptide fragment with an activated C-terminus. The choice of coupling reagents and conditions is critical to ensure high yields and minimize epimerization, a significant concern in fragment condensation. bachem.com

Coupling Reagents and Conditions for Solution-Phase Synthesis

The selection of an appropriate coupling reagent is paramount for successful peptide bond formation in solution-phase synthesis, especially when dealing with sterically hindered N-methylated amino acids. The goal is to achieve high coupling efficiency while minimizing side reactions, particularly epimerization.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent for solution-phase synthesis. peptidescientific.com It is typically used with additives like HOBt or HOAt to suppress racemization. bachem.com A major drawback of DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble in many organic solvents. However, in solution-phase synthesis, this can be an advantage as the DCU often precipitates and can be removed by filtration. bachem.compeptidescientific.com Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are also used, especially when aqueous workup procedures are planned, as the corresponding urea byproduct is water-soluble. bachem.com

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly effective, particularly for difficult couplings involving N-methylated or other sterically hindered amino acids. peptide.compeptidescientific.com They generate active esters in the presence of a tertiary base (e.g., DIPEA or N-methylmorpholine, NMM) and are known for their high reactivity and chemoselectivity. peptidescientific.com The byproducts are generally soluble in common organic solvents and are removed during workup and purification.

Aminium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its tetrafluoroborate analog (TBTU), as well as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are among the most popular and efficient coupling reagents for both solid-phase and solution-phase synthesis. peptidescientific.com HATU, in particular, reacts faster and is associated with less epimerization than HBTU, making it a preferred choice for challenging couplings. peptide.comacs.org These reagents also require the addition of a non-nucleophilic base for activation. peptidescientific.com

General coupling conditions in solution-phase synthesis involve dissolving the N-terminally protected amino acid (or peptide fragment) and the C-terminally protected amino acid (or peptide fragment) in a suitable aprotic solvent such as DMF, DCM, or NMP. The coupling reagent, any necessary additives, and a base (if required) are added, often at a reduced temperature (e.g., 0 °C) to minimize epimerization, before the reaction is allowed to warm to room temperature. Progress is typically monitored by chromatographic techniques like TLC or HPLC.

Table 4: Common Coupling Reagents for Solution-Phase Synthesis

Reagent Class Example(s) Base Required Key Characteristics
Carbodiimides DCC, DIC, EDC No (unless coupling a salt) Cost-effective; DCU/DIU byproduct; low epimerization with HOBt/HOAt. bachem.com
Phosphonium Salts PyBOP, PyAOP Yes (e.g., DIPEA, NMM) High reactivity; effective for N-methylated amino acids; soluble byproducts. peptide.compeptidescientific.com
Aminium/Uronium Salts HBTU, TBTU, HATU Yes (e.g., DIPEA, NMM) Very efficient and fast; HATU is superior for difficult couplings with low epimerization. peptide.compeptidescientific.comacs.org
Other DEPBT Yes (e.g., DIPEA) Exhibits remarkable resistance to racemization; good for fragment coupling. bachem.compeptide.com

Advantages for Scaled-Up Synthesis of Modified Peptides

The industrial-scale production of complex, modified peptides presents numerous challenges, including issues with solubility, aggregation, and side reactions. The unique structural features of this compound directly address several of these critical hurdles, making it a valuable building block for scaled-up synthesis.

A primary advantage of utilizing the trityl (Trt) protecting group for the side chain of glutamine is the significant enhancement of solubility. advancedchemtech.comrsc.org Unprotected or poorly protected glutamine residues can lead to the formation of insoluble peptide chains, a major obstacle in large-scale solid-phase peptide synthesis (SPPS). The bulky Trt group disrupts interchain hydrogen bonding, which is a primary cause of aggregation, thereby maintaining the solubility of the growing peptide chain in common organic solvents used in synthesis, such as dimethylformamide (DMF). advancedchemtech.com This improved solubility is crucial for efficient and consistent synthesis on an industrial scale, where reaction kinetics and reagent accessibility are paramount.

Furthermore, the Trt group effectively prevents a common side reaction associated with glutamine residues: the dehydration of the side-chain amide. This reaction, which can be particularly problematic during the activation step with carbodiimide reagents, leads to the formation of a nitrile impurity that is often difficult to separate from the target peptide. advancedchemtech.com By protecting the side-chain amide, Fmoc-Gln(Trt)-OH ensures a cleaner synthesis, resulting in a higher purity of the crude peptide and simplifying downstream purification processes. advancedchemtech.com This is a significant consideration in large-scale manufacturing where purification can be a major bottleneck and cost driver. bachem.com

The N-methylation of the peptide backbone introduces a conformational constraint that can be beneficial for the peptide's biological activity and metabolic stability. nih.gov However, the coupling of amino acids to an N-methylated residue is notoriously difficult due to steric hindrance. While this remains a challenge, the use of high-quality this compound, in conjunction with optimized coupling reagents and protocols, allows for the efficient incorporation of this modification. nih.gov The development of specialized reagents and automated synthesis platforms has further mitigated these challenges, making the large-scale production of N-methylated peptides more feasible. bachem.comthermofisher.com

Detailed Research Findings

While specific, direct comparative studies on the large-scale synthesis performance of this compound are not extensively published in peer-reviewed literature, the well-documented advantages of its constituent parts—the Trt protection for glutamine and N-methylation—provide a strong basis for its utility.

Research has consistently shown that the use of Trt-protected glutamine leads to significantly purer crude peptides compared to unprotected glutamine. advancedchemtech.com Studies on the synthesis of "difficult" peptides, which are prone to aggregation, have demonstrated that modifications preventing secondary structure formation, such as those provided by the bulky Trt group, are crucial for successful synthesis. nih.gov

Furthermore, investigations into the synthesis of N-methyl-rich peptides have highlighted the challenges associated with these modifications, including difficult coupling steps and potential side reactions during cleavage. nih.gov However, these studies also underscore the importance of high-quality, well-protected building blocks and optimized reaction conditions to overcome these hurdles. The development of advanced coupling reagents has been instrumental in improving the efficiency of incorporating sterically hindered N-methylated amino acids. nih.gov

The following interactive data tables summarize the conceptual advantages and expected outcomes of incorporating this compound in scaled-up peptide synthesis based on the established benefits of its components.

Table 1: Impact of Trt Protection on Scaled-Up Glutamine-Containing Peptide Synthesis

ParameterWithout Trt ProtectionWith Trt Protection (Fmoc-Gln(Trt)-OH)Anticipated Advantage in Scale-Up
Solubility Low, prone to aggregationHighImproved reaction kinetics, reduced reactor fouling
Purity of Crude Peptide Lower, presence of dehydration byproductsHigher, prevention of nitrile formationSimplified and more efficient purification
Overall Yield Often reduced due to incomplete reactions and purification lossesGenerally higherIncreased process efficiency and cost-effectiveness
Process Robustness Less reliable, batch-to-batch variabilityMore consistent and reproduciblePredictable manufacturing outcomes

Table 2: Considerations for N-Methylation in Scaled-Up Peptide Synthesis

FeatureImplication in Scaled-Up SynthesisMitigation Strategy
Steric Hindrance Slower and less efficient coupling reactionsUse of specialized, highly efficient coupling reagents (e.g., phosphonium or uronium salts) and optimized reaction conditions (e.g., elevated temperature).
Conformational Effects Can disrupt secondary structures, potentially reducing aggregationThis is often a desired effect, contributing to improved synthesis of difficult sequences.
Cleavage Stability N-methylated peptide bonds can be susceptible to acid-catalyzed cleavage under harsh conditions.Careful optimization of cleavage cocktails and duration.
Pharmacokinetic Benefits Increased metabolic stability and cell permeability of the final peptide.A primary driver for incorporating N-methylation, justifying the additional synthetic complexity.

Conformational and Structural Implications of Incorporating Fmoc N Me D Gln Trt Oh

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of the amide proton with a methyl group, profoundly impacts the conformational flexibility of the peptide backbone. This modification is a key feature of many naturally occurring cyclic peptides with excellent pharmacokinetic profiles, such as cyclosporine. nih.gov The introduction of a methyl group on the nitrogen atom of the peptide bond induces significant steric hindrance and eliminates the hydrogen bond donor capability of the amide nitrogen.

The presence of the N-methyl group restricts the rotation around the Cα-C bond (ψ angle) and the C-N bond (ω angle) of the peptide backbone. This steric clash with adjacent residues limits the accessible conformational space, leading to a more rigid peptide structure. mdpi.comsemanticscholar.org Studies on various N-methylated peptides have consistently demonstrated a reduction in conformational heterogeneity. researchgate.net This increased rigidity can be advantageous in drug design, as it can lock the peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a target receptor. The degree of conformational restriction is dependent on the specific location and the stereochemistry of the N-methylated residue within the peptide sequence. nih.gov

Table 1: Effects of N-Methylation on Peptide Backbone Dihedral Angles

Dihedral Angle Typical Range (Non-methylated) Expected Range (N-methylated) Implication
Phi (Φ) -180° to +180° Restricted Reduced flexibility
Psi (Ψ) -180° to +180° Restricted Reduced flexibility
Omega (ω) ~180° (trans) Increased propensity for cis (~0°) Altered backbone geometry

A critical consequence of N-methylation is the removal of the amide proton, which acts as a hydrogen bond donor in the formation of secondary structures like α-helices and β-sheets. nih.gov This elimination disrupts the conventional hydrogen bonding patterns that stabilize these structures. nih.gov However, the carbonyl oxygen of the N-methylated residue can still act as a hydrogen bond acceptor. This alteration in hydrogen bonding capability can lead to the formation of alternative non-canonical secondary structures and turns. In cyclic peptides, N-methylation can favor the formation of intramolecular hydrogen bonds by promoting specific turns, which can shield the polar amide groups from the solvent and enhance membrane permeability. nih.gov

Stereochemical Influence of D-Glutamine Residue

The incorporation of a D-amino acid, such as D-glutamine, introduces a mirror-image stereochemistry at the α-carbon compared to the naturally occurring L-amino acids. libretexts.org This inversion of stereochemistry has profound consequences for the local and global conformation of the peptide.

Table 2: Influence of D-Amino Acid Incorporation on Peptide Secondary Structures

Secondary Structure Effect of D-Amino Acid Conformational Outcome
α-Helix Destabilizing Disruption of right-handed helix
β-Sheet Disrupts regular twist Can induce turns and alter sheet topology
β-Turn Promotes specific turn types (e.g., Type II') Induces changes in chain direction

The altered three-dimensional structure resulting from the presence of a D-glutamine residue can have significant implications for peptide-receptor interactions. Since the binding of a peptide to its receptor is highly dependent on the precise spatial arrangement of its pharmacophoric groups, the conformational changes induced by the D-amino acid can either enhance or diminish binding affinity. By introducing a D-residue, novel peptide conformations can be accessed that may fit a receptor binding pocket more effectively than the native L-peptide. Furthermore, the altered orientation of the D-glutamine side chain can lead to new interactions with the receptor or avoid steric clashes, potentially increasing binding specificity and potency. The incorporation of D-amino acids is a widely used strategy in peptidomimetic design to create analogs with improved biological activity and stability.

Role of Trityl Protection in Peptide Intermediate Structure

The incorporation of Fmoc-N-Me-D-Gln(Trt)-OH into a peptide sequence introduces a side-chain protecting group, the trityl (Trt) group, which has profound effects on the conformational and structural properties of peptide intermediates. The trityl group, a triphenylmethyl moiety, is exceptionally bulky and hydrophobic. In the context of solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry, the Trt group is favored for protecting the side-chain amide of glutamine (Gln) and asparagine (Asn). Its acid-labile nature makes it compatible with the mild basic conditions used for Nα-Fmoc group removal, while allowing for its cleavage during the final trifluoroacetic acid (TFA)-mediated detachment of the peptide from the resin. The presence of this large protecting group influences two critical aspects of the synthesis process: the steric environment of the coupling reaction and the solubility of the growing peptide chain in organic solvents.

Steric Effects of Trityl Group on Amide Bond Formation

The formation of an amide bond is a nucleophilic substitution reaction between the activated C-terminus of a protected amino acid and the free N-terminus of the growing peptide chain. The efficiency and kinetics of this reaction are highly sensitive to steric hindrance around the reacting centers. The structure of this compound presents two sources of significant steric bulk: the N-methyl (N-Me) group on the alpha-nitrogen and the trityl (Trt) group on the side-chain amide.

The trityl group, with its three phenyl rings, creates a sterically demanding environment that can interfere with the approach of the activated carboxyl group to the N-terminus of the peptide chain, thereby slowing the rate of amide bond formation luxembourg-bio.com. This effect is compounded by the N-methylation of the backbone nitrogen. N-methylated amino acids are known to possess greater steric hindrance than their unmethylated counterparts, often requiring more potent coupling reagents (e.g., HATU over HBTU/HCTU) and longer reaction times to achieve high coupling yields peptide.com.

The combination of these two bulky moieties in this compound results in a sterically hindered building block. Consequently, its incorporation into a peptide sequence is more challenging than that of a standard amino acid or even an amino acid with only one of these modifications. The successful formation of the peptide bond often necessitates optimized coupling protocols, such as extended reaction times or the use of highly efficient activation agents, to overcome the reduced reactivity.

Table 1: Conceptual Comparison of Steric Hindrance and Coupling Efficiency

Amino Acid TypeKey Structural FeaturesRelative Steric HindranceExpected Coupling Efficiency (Standard Conditions)
Standard (e.g., Fmoc-Ala-OH)- H on α-nitrogen
  • Small side chain
  • LowHigh
    N-Methylated (e.g., Fmoc-N-Me-Ala-OH)- CH₃ on α-nitrogenModerateModerate to Low
    Side-Chain Protected (e.g., Fmoc-Gln(Trt)-OH)- Bulky Trt group on side chainHighModerate to Low
    This compound- CH₃ on α-nitrogen
  • Bulky Trt group on side chain
  • Very HighLow

    Solubility Enhancement of Intermediates in Organic Solvents

    During SPPS, the growing peptide chain remains attached to an insoluble solid support while reactions occur in an organic solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A common challenge, particularly in the synthesis of long or complex peptides, is the aggregation of peptide chains. This aggregation, driven by intermolecular hydrogen bonding, can lead to poor solvation, resulting in incomplete Fmoc deprotection and coupling reactions.

    Unprotected glutamine side chains can participate in hydrogen bonding, contributing to peptide aggregation and reduced solubility nih.gov. The trityl group plays a crucial role in mitigating this issue. By capping the side-chain amide, the large and hydrophobic Trt group effectively disrupts the formation of intermolecular hydrogen bonds peptide.com. This masking effect prevents the peptide intermediates from forming the ordered secondary structures, such as β-sheets, that are often responsible for aggregation and insolubility.

    Table 2: Solubility of Fmoc-Gln(Trt)-OH (0.2 M) in Various Organic Solvents

    SolventSolubility at 0.2 M
    N,N-Dimethylformamide (DMF)Soluble
    N-Methyl-2-pyrrolidone (NMP)Soluble
    Tetrahydrofuran (THF)Soluble
    2-Methyltetrahydrofuran (2-MeTHF)Soluble
    AnisoleInsoluble
    Ethyl AcetateInsoluble
    TolueneInsoluble

    Data sourced from a study on greening peptide synthesis, which evaluated the dissolution of reagents in various solvents rsc.org.

    Advanced Research Applications and Methodological Enhancements

    Design of Peptidomimetics and Constrained Peptides

    Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of N-methylated amino acids, using reagents like Fmoc-N-Me-D-Gln(Trt)-OH, is a cornerstone of peptidomimetic design. researchgate.net N-methylation alters the peptide backbone, which can lead to analogs with improved therapeutic potential, including enzyme inhibitors and receptor antagonists. researchgate.net

    The N-methyl group on the peptide backbone fundamentally alters its conformational freedom. By replacing an amide proton with a methyl group, it eliminates a hydrogen bond donor and introduces steric constraints that restrict the rotation around the Cα-C and N-Cα bonds. This modification is a powerful tool for stabilizing specific secondary structures, such as beta-turns or helical folds, which are often crucial for biological activity.

    The introduction of a residue from this compound can lock a peptide into a bioactive conformation, thereby increasing its binding affinity and selectivity for a specific biological target. nih.govnih.govacs.org Conformational studies on peptides containing N-methylated residues have demonstrated their ability to produce stable foldamers with distinct topologies compared to their non-methylated counterparts. researchgate.net This level of structural pre-organization is highly advantageous for designing peptides with predictable and enhanced biological functions.

    A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The amide bonds of a standard peptide are susceptible to enzymatic cleavage, leading to a short in-vivo half-life. nih.govsemanticscholar.org The incorporation of N-methylated amino acids is a highly effective strategy to confer resistance to proteolytic degradation. researchgate.netnih.govnih.govacs.org

    Peptide TypeSusceptibility to Proteolytic CleavageResulting In-Vivo Half-LifeKey Structural Feature
    Standard PeptideHighShortUnsubstituted Amide Backbone (-CO-NH-)
    N-Methylated Peptide AnalogLow to NegligibleSignificantly ExtendedN-Methylated Amide Backbone (-CO-N(CH₃)-)

    Poor membrane permeability is another significant challenge for peptide drugs, limiting their ability to reach intracellular targets and preventing oral bioavailability. nih.gov N-methylation, through the incorporation of building blocks like this compound, can substantially improve the ability of a peptide to cross cell membranes. nih.govnih.govacs.orgnih.gov

    This enhancement is attributed to two primary mechanisms. First, replacing an N-H hydrogen with a methyl group reduces the number of hydrogen bond donors, decreasing the molecule's polarity and the energy penalty required to shed its hydration shell before entering the hydrophobic lipid bilayer. scispace.com Second, the conformational constraints imposed by N-methylation can favor the adoption of "chameleonic" structures that shield their polar groups in a hydrophobic environment while exposing them in an aqueous one. While a direct correlation between the number of N-methyl groups and permeability is not always observed, the strategic placement of these modifications is a proven method to improve intestinal and cellular permeability. cipsm.de Studies have shown that multiple N-methylations can drastically improve these properties, leading in some cases to orally bioavailable peptide analogs. nih.govsemanticscholar.org

    N-Methylation PatternEffect on Caco-2 Permeability (Papp)Observed Transport RouteReference Finding
    Non-N-methylated scaffoldPoor (&lt; 1 × 10⁻⁶ cm/s)ParacellularComparable to mannitol cipsm.de
    Multiple N-Methylations (1-5 groups)Variable; 10 out of 54 analogs showed high permeabilityTranscellularNo direct correlation with the number of N-Me groups cipsm.de
    N-Me adjacent to a D-Ala residueHigh (&gt; 1 × 10⁻⁵ cm/s)Facilitated Diffusion SuggestedObserved in 9 out of 10 permeable peptides in one study cipsm.de

    Integration into Combinatorial Peptide Library Synthesis

    Combinatorial chemistry is a powerful engine for drug discovery, allowing for the rapid synthesis and screening of vast numbers of compounds. N-methylated amino acids are highly desirable building blocks for these libraries, as they introduce drug-like properties from the outset. nih.govnih.gov

    DNA-Encoded Libraries (DELs) represent a cutting-edge technology that combines the vast diversity of combinatorial chemistry with the sensitivity of DNA-based selection methods. In this technique, each unique peptide is covalently linked to a unique DNA tag that serves as its identifiable barcode. The synthesis of peptide-based DELs often employs Fmoc chemistry in the solution phase. acs.orgdelivertherapeutics.com

    Building blocks such as this compound can be incorporated into DEL synthesis using optimized amide coupling conditions that are compatible with the DNA tag. acs.org The inclusion of N-methylated residues is crucial for creating DELs of macrocyclic peptides designed to target intracellular protein-protein interactions. nih.gov By incorporating these modified amino acids, libraries can be generated that are pre-endowed with enhanced stability and permeability, increasing the probability of identifying potent, cell-penetrating therapeutic leads.

    While chemical synthesis using protected building blocks like this compound is the standard, advanced research is exploring ribosomal synthesis as an alternative platform for creating N-methylated peptide libraries. nih.govnih.govacs.org This in vitro translation method circumvents the limitations of stepwise chemical synthesis and allows for the generation of much larger libraries (up to 10¹³ unique peptides) using techniques like mRNA display. scispace.com

    The strategy involves supplementing a reconstituted E. coli translation system with specially prepared N-methyl aminoacyl-tRNAs. nih.govacs.org A transfer RNA (tRNA) is first enzymatically charged with a natural amino acid, which is then chemically methylated. This modified N-methyl aminoacyl-tRNA is then added to the in vitro translation system, where the ribosome incorporates the N-methylated amino acid into the growing peptide chain as directed by the mRNA template. nih.govacs.org Researchers have successfully demonstrated the synthesis of peptides containing multiple N-methylated amino acids using this method, paving the way for the in vitro selection of novel, drug-like peptide ligands from vast, N-methylated libraries. nih.govnih.gov

    Screening Strategies for Modified Peptide Libraries

    The discovery of potent and selective peptide-based drugs often relies on the synthesis and screening of large combinatorial libraries. acs.org Incorporating N-methylated residues like this compound into these libraries is a powerful approach to generate candidates with improved pharmacokinetic profiles. researchgate.netnih.gov The process involves creating vast collections of peptides with systematic variations and then screening them against a biological target to identify "hits" with high affinity and specificity.

    Several platforms are employed for the generation and screening of modified peptide libraries. These technologies are designed to link the peptide's chemical structure (phenotype) with its genetic or chemical identifier (genotype), facilitating the rapid identification of active sequences.

    Screening PlatformPrincipleAdvantages for N-Methylated Libraries
    Ribosome Display An in vitro selection method where peptides are physically linked to the mRNA that encodes them, facilitated by stalling the ribosome.Allows for the creation of massive libraries (up to 10¹⁴ members) and can incorporate certain N-methylated amino acids through specialized reconstituted translation systems. acs.org
    Phage Display Peptides are expressed as fusions to the coat proteins of bacteriophages. The library is screened by panning against an immobilized target.A well-established, robust technology suitable for identifying high-affinity binders.
    One-Bead-One-Compound (OBOC) Libraries Each bead in a solid-phase resin pool carries a unique peptide sequence. Screening is often performed directly on the beads. unt.eduCompatible with a wide range of non-standard and modified amino acids, including N-methylated ones, during chemical synthesis. Allows for direct on-bead screening with fluorescently labeled targets. unt.edu
    mRNA Display Similar to ribosome display, but the peptide is covalently linked to its corresponding mRNA via a puromycin linker, creating a more stable complex.Enables the generation of exceptionally large and diverse libraries suitable for discovering rare, high-affinity ligands. acs.org

    Screening N-methylated libraries presents unique considerations. The modified backbone can significantly alter the peptide's conformation, which may be crucial for binding. Therefore, screening strategies often aim to identify not just binding affinity but also functional activity. researchgate.net The inclusion of N-methylated amino acids is a deliberate design choice to pre-organize the peptide into a bioactive conformation and enhance its drug-like properties, such as proteolytic stability and cell penetration. researchgate.net

    Innovative Methodologies for Peptide Synthesis Incorporating this compound

    The synthesis of peptides rich in N-methylated amino acids is notoriously challenging. nih.govresearchgate.net The primary difficulty arises from the steric hindrance imposed by the N-methyl group on the secondary amine. This hindrance significantly slows down the kinetics of the acylation (coupling) step, often leading to incomplete reactions and the formation of deletion sequences, particularly when coupling an amino acid onto an N-methylated residue. researchgate.netpeptide.com Consequently, standard solid-phase peptide synthesis (SPPS) protocols are often insufficient, necessitating the development of innovative methodologies to achieve high yields and purity.

    Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) Enhancements

    Microwave-assisted SPPS has emerged as a powerful tool for accelerating the synthesis of difficult peptide sequences, including those containing N-methylated residues. springernature.com Microwave energy significantly reduces reaction times for both the Fmoc deprotection and the amino acid coupling steps while improving the quality of the final product. springernature.com

    ParameterConventional SPPSMicrowave-Assisted SPPS
    Coupling Time 1-4 hours (or longer for difficult couplings)5-15 minutes
    Deprotection Time 15-30 minutes3-5 minutes
    Efficiency Often requires double or triple coupling cycles for N-methylated residuesHigher efficiency in a single coupling cycle, reducing deletion products
    Purity Lower for N-methyl rich peptides due to incomplete reactionsSignificantly higher crude peptide purity

    Segment Condensation and Fragment Coupling Approaches

    Segment condensation, or fragment coupling, is a convergent strategy for peptide synthesis where smaller, protected peptide fragments are synthesized independently and then joined together to form the final, larger peptide. nih.gov This approach can be advantageous for long or complex peptides, as it allows for the purification of intermediate fragments, potentially leading to a purer final product.

    This methodology has been successfully applied to the synthesis of heavily N-methylated cyclic peptides, such as Cyclosporin O, which was assembled via a 4 + 7 segment condensation strategy. researchgate.net However, a significant challenge in fragment coupling is the risk of epimerization (racemization) at the C-terminal residue of the activating peptide segment. researchgate.net This risk is particularly pronounced for N-methylated residues. To minimize racemization, the C-terminal amino acid of the fragment should ideally be glycine or proline, though careful selection of coupling reagents and conditions can mitigate this side reaction for other residues. Due to this risk, a stepwise solid-phase synthesis is often preferred to maintain chiral purity. researchgate.net

    Automated Synthesis Techniques for N-Methylated Peptides

    Automated peptide synthesizers are instrumental in managing the complexities of synthesizing N-methylated peptides. Automation allows for precise control over reaction parameters, extended reaction times, and the implementation of repetitive coupling cycles that would be laborious to perform manually. researchgate.net

    To overcome the challenge of coupling sterically hindered N-methylated amino acids, automated synthesis protocols often incorporate highly efficient and reactive coupling reagents. While standard reagents may fail, specialized phosphonium- or aminium-based reagents are employed to drive the reaction to completion.

    Commonly Used Coupling Reagents for N-Methylated Residues:

    HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) nih.govresearchgate.net

    PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) used with HOAt (1-Hydroxy-7-azabenzotriazole) nih.govresearchgate.net

    PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) acs.orgsci-hub.ru

    These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive activated ester or acylphosphonium species, which can more effectively acylate the sterically hindered secondary amine of the N-methylated residue on the growing peptide chain. Automated synthesizers can be programmed to perform double or even triple couplings using these powerful reagents to ensure that each step reaches maximum efficiency. researchgate.net

    Spectroscopic and Computational Studies on N-Methylated D-Glutamine Containing Peptides

    Conformational Analysis using NMR Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state structure and dynamics of peptides. nih.gov For peptides containing N-methylated residues, NMR studies reveal several key features. The N-methylation often leads to the presence of multiple conformers in solution, which arise from the slow isomerization of the tertiary amide bond (cis/trans isomers). This phenomenon can result in the appearance of multiple sets of peaks in the NMR spectrum, complicating the analysis but also providing rich information about the peptide's conformational landscape. nih.govresearchgate.net

    A primary challenge in the NMR analysis of N-methylated peptides is the absence of the amide proton. This proton is essential for many standard NMR experiments used to determine peptide structure, such as measuring coupling constants and observing Nuclear Overhauser Effects (NOEs) to the alpha proton, which provide critical distance restraints. nih.gov Its absence reduces the number of available constraints, making a precise structure determination more difficult.

    Computational studies on related molecules, such as N-acetyl-L-glutamine-N-methylamide, have been used to explore the preferred conformations of the backbone and side chain, providing theoretical support for experimental observations. conicet.gov.arfigshare.com These studies help to analyze the complex interplay of side chain/backbone interactions and hydrogen bonding that stabilize different conformers. conicet.gov.ar

    NMR ParameterObservation in N-Methylated PeptidesConformational Implication
    Chemical Shifts Multiple sets of resonances for a single residue.Presence of multiple, slowly interconverting conformers (e.g., cis/trans amide bond isomers).
    ¹H-¹H NOESY Fewer observable NOEs due to the lack of an amide proton (NH ).Fewer distance restraints are available, making structure calculation more challenging.
    ¹³C Chemical Shifts The chemical shifts of the alpha and beta carbons are sensitive to the local backbone and side-chain conformation.Can be used as indicators of secondary structure elements or specific torsional angles.
    Temperature Dependence Changes in the relative intensity of conformer peaks with temperature.Provides thermodynamic information about the conformational equilibrium.

    By combining various 2D NMR techniques (COSY, TOCSY, NOESY, HMBC, HSQC) with computational modeling, researchers can piece together the conformational preferences of peptides containing N-methylated D-glutamine, providing essential insights for designing peptides with specific shapes and enhanced biological functions. nih.govnih.gov

    Molecular Dynamics Simulations and Computational Modeling

    The incorporation of N-Me-D-Gln, facilitated by the use of this compound in peptide synthesis, introduces significant conformational constraints that are of great interest in molecular dynamics (MD) simulations and computational modeling. These techniques are employed to explore the three-dimensional structure and dynamic behavior of peptides at an atomic level, providing insights that are often inaccessible through experimental methods alone.

    Impact on Peptide Conformation:

    The N-methylation on the amide backbone eliminates the hydrogen bond donor capability of the nitrogen atom, which can disrupt secondary structures like α-helices and β-sheets. mdpi.com This modification also lowers the rotational energy barrier of the preceding peptide bond, increasing the likelihood of a cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides. The D-configuration of the amino acid further influences the peptide backbone to adopt conformations not commonly observed with naturally occurring L-amino acids, often inducing specific types of turns. nih.gov

    Application in Molecular Dynamics Simulations:

    MD simulations are instrumental in characterizing the conformational ensembles of peptides containing N-Me-D-Gln. rsc.org By simulating the movement of every atom over time, researchers can predict the most stable conformations, understand the flexibility of the peptide, and analyze intramolecular interactions. For peptides incorporating N-methylated residues, specialized force fields, such as RSFF2, have been developed to more accurately model the adopted structures. rsc.org These simulations can reveal how the combined effects of N-methylation and D-chirality lead to unique and stable folded structures.

    Computational studies on peptides with D-amino acids have shown that these residues can induce turns that facilitate cyclization, a common strategy for improving peptide stability and bioavailability. nih.gov MD simulations can predict these conformational preferences, guiding the design of cyclic peptides. For instance, simulations can calculate the probability of inter-terminal hydrogen bond formation, which correlates with the propensity for a linear peptide to cyclize. nih.gov

    Simulation ParameterInfluence of N-Me-D-Gln IncorporationResearch Objective
    Force Field Requires specialized force fields (e.g., RSFF2) for accuracy.To obtain reliable structural and energetic information.
    Conformational Sampling Explores unique regions of conformational space due to altered dihedral angles and potential for cis amide bonds.To identify novel, stable peptide conformations.
    Solvent Modeling Explicit solvent models are crucial to accurately represent the hydrophobic effect of the methyl group and altered hydrogen bonding.To simulate a physiologically relevant environment.
    Simulation Time Longer simulation times may be needed to adequately sample the slower cis/trans isomerization.To capture the full dynamic range of the peptide's behavior.

    Structure-Activity Relationship (SAR) Studies in Modified Peptides

    This compound is a valuable tool in structure-activity relationship (SAR) studies, which aim to understand how modifications to a peptide's structure affect its biological activity. The goal of SAR studies is to optimize desirable properties such as potency, selectivity, and metabolic stability.

    Role of N-Methylation and D-Configuration in SAR:

    The introduction of N-Me-D-Gln into a peptide sequence is a strategic modification in SAR studies for several reasons:

    Conformational Rigidity: By restricting the conformational flexibility of the peptide backbone, N-methylation can lock the peptide into its "bioactive conformation," the specific shape it adopts when binding to its biological target. nih.gov This can lead to a significant increase in binding affinity and potency.

    Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides. This modification, along with the unnatural D-amino acid configuration, significantly increases the peptide's resistance to enzymatic degradation and prolongs its half-life in biological systems. mdpi.com

    Receptor Selectivity: The precise conformational control afforded by N-methylation can enhance selectivity for a specific receptor subtype. nih.gov By designing peptides that fit one receptor's binding pocket perfectly while sterically clashing with another's, researchers can develop highly selective ligands.

    Methodological Approaches in SAR Studies:

    A common technique in SAR is the "N-methyl scan," where each amino acid in a peptide sequence is systematically replaced with its N-methylated counterpart. rsc.orgnih.gov By comparing the biological activity of the parent peptide with each of the N-methylated analogs, researchers can identify which backbone amides are crucial for maintaining the bioactive conformation through hydrogen bonding. Similarly, D-amino acid scanning is used to probe the stereochemical requirements at each position of the peptide sequence. rsc.org

    The findings from these studies guide the design of second-generation peptides with improved therapeutic potential. For example, if an N-methyl scan reveals that methylation at a specific position dramatically increases activity, it suggests that the hydrogen bond at that position is not critical for binding and that the conformational restriction imposed by the methyl group is beneficial. nih.gov

    ModificationEffect on Peptide PropertyRationale in SAR StudiesExample Finding
    N-Methylation Increased proteolytic stabilityTo improve peptide half-life.N-methylated peptides show significantly slower degradation in serum. mdpi.com
    Reduced conformational flexibilityTo lock in the bioactive conformation.N-methylation can increase receptor binding affinity and potency. nih.gov
    Potential for cis amide bondTo explore novel backbone geometries.The cis conformation can be key for the activity of certain cyclic peptides.
    D-Amino Acid Increased proteolytic stabilityTo protect against degradation by proteases that recognize L-amino acids.D-amino acid substitution can lead to peptides with enhanced stability. mdpi.com
    Induces specific turn structuresTo create unique peptide architectures.D-residues can promote conformations that facilitate efficient cyclization. nih.gov

    Future Perspectives in Fmoc N Me D Gln Trt Oh Research

    Development of Novel Protecting Groups for N-Methylated D-Amino Acids

    The synthesis of complex peptides relies on a robust toolkit of protecting groups that mask reactive functionalities to prevent unwanted side reactions. The Fmoc (9-fluorenylmethoxycarbonyl) group for the α-amine and the Trt (trityl) group for the glutamine side chain are standard choices, but the future of peptide synthesis, especially with sterically hindered residues like N-methylated amino acids, necessitates innovation in this area.

    Future research is focused on developing new protecting groups with tailored lability and improved physicochemical properties. For the α-amine, alternatives to Fmoc are being explored to enhance coupling efficiency and minimize side reactions like diketopiperazine formation, which can be problematic when N-alkyl amino acids are involved. nih.gov One such alternative is the Alloc (allyloxycarbonyl) group, which is less bulky than Fmoc and can be removed under neutral conditions, thereby reducing side reactions. nih.gov

    Similarly, for the side chain, research is moving towards groups that offer better solubility to the protected amino acid and the growing peptide chain. Backbone N-protecting groups, such as 2,4-dimethoxybenzyl (Dmb), have been shown to improve the solubility of protected peptide fragments and can prevent aggregation during solid-phase peptide synthesis (SPPS). nih.gov The development of novel "safety-catch" protecting groups, which become labile only after a specific chemical activation step, could also provide greater control over complex peptide assembly.

    Protecting Group TypeCurrent StandardEmerging AlternativesKey Advantages of Alternatives
    α-Amine Fmoc, BocAlloc, o-nitrobenzenesulfonyl (oNbs)Less steric bulk, removal under neutral conditions, different orthogonality. nih.gov
    Backbone Amide None (typically)Hmb, Dmb, Iso-acyl dipeptidesIncreased solubility, prevention of peptide aggregation, suppression of side reactions. nih.gov
    Side Chain (Amide) Trityl (Trt)Acid-, base-, or photolabile groups with enhanced solubility profiles.Tailored deprotection conditions, improved handling of "difficult" sequences.

    Advancements in Stereoselective Synthesis of Complex N-Methylated D-Amino Acids

    The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. Therefore, the ability to synthesize N-methylated D-amino acids with high optical purity is paramount. researchgate.net While methods exist, future advancements are aimed at creating more efficient, scalable, and versatile synthetic routes.

    Current research focuses on developing novel catalytic asymmetric methods. These approaches promise to reduce the reliance on chiral auxiliaries and stoichiometric reagents, leading to more atom-economical and environmentally friendly processes. For instance, stereoselective C-H functionalization, guided by directing groups, is an emerging strategy for modifying amino acid precursors with high precision. researchgate.net Furthermore, advancements in enzymatic catalysis could offer highly specific pathways to these complex building blocks under mild reaction conditions. Researchers have explored the stereospecific conversion of precursors using enzymes like glutamine synthetase, demonstrating the potential for biocatalysis in generating optically pure compounds. nih.gov

    Expansion of Applications in Chemical Biology Tools and Probes

    The unique properties conferred by N-methylation and a D-configuration make amino acids like N-Me-D-Gln valuable components for creating sophisticated chemical biology tools. Peptides incorporating these residues exhibit enhanced resistance to proteases, increased membrane permeability, and constrained conformations, making them ideal scaffolds for molecular probes and therapeutic candidates. nih.govnih.govpeptide.com

    Future applications will likely expand in several key areas:

    Enzyme Inhibitors and Receptor Ligands: The conformational rigidity imposed by N-methylation can lock a peptide into its bioactive shape, leading to higher affinity and selectivity for its biological target. nih.govpeptide.com This is crucial for developing potent and specific inhibitors for enzymes or antagonists for receptors involved in disease. researchgate.net

    Molecular Probes: Attaching reporter groups (e.g., fluorophores, biotin) to peptides containing Fmoc-N-Me-D-Gln(Trt)-OH can create probes to study protein-protein interactions or track biological processes in living cells. Their enhanced stability ensures a longer functional lifetime within the cellular environment. The development of new bioconjugation techniques, such as click chemistry, further enables the creation of these sophisticated tools. acs.org

    Drug Delivery Vehicles: Peptides rich in N-methylated amino acids have been shown to passively diffuse across the blood-brain barrier, opening up possibilities for delivering therapeutic cargo to the central nervous system. peptide.com

    Interdisciplinary Research Integrating Synthesis with Biophysical and Biological Studies

    The true potential of peptides designed with this compound is realized when synthetic chemistry is closely integrated with biophysical and biological evaluation. This interdisciplinary approach creates a powerful feedback loop for peptide design and optimization.

    Future research will increasingly rely on this synergy. Advanced synthetic methods will enable the creation of libraries of N-methylated peptides, which can then be screened for desired biological activities, such as antimicrobial or anticancer effects. mdpi.comresearchgate.net Biophysical techniques, particularly NMR spectroscopy and circular dichroism, are critical for understanding how N-methylation impacts peptide conformation, stability, and dynamics. nih.govresearchgate.net For example, studies have shown that N-methylation can destabilize helical structures but can also induce turn-like conformations that may be key to biological activity. nih.govresearchgate.net

    Computational modeling and molecular dynamics simulations are also becoming indispensable tools. These methods can predict the structural ensembles of N-methylated peptides, providing insights that guide rational design and help interpret experimental results. rsc.org By combining synthesis, biological testing, and in-depth structural analysis, researchers can elucidate complex structure-activity relationships and accelerate the development of next-generation peptide-based therapeutics. nih.gov

    Research AreaKey Techniques & ApproachesExpected Outcomes
    Synthesis Solid-phase peptide synthesis (SPPS), novel coupling reagents, on-resin N-methylation. mdpi.comnih.govacs.orgCreation of diverse peptide libraries with specific N-methylation patterns.
    Biophysical Analysis NMR Spectroscopy, Circular Dichroism (CD), X-ray Crystallography. nih.govresearchgate.netDetailed understanding of peptide conformation, stability, and folding dynamics.
    Biological Evaluation Cell viability assays, enzyme inhibition assays, antimicrobial testing (MIC), in vivo animal models. mdpi.comdntb.gov.uaIdentification of lead compounds with high potency and favorable pharmacokinetic profiles.
    Computational Chemistry Molecular Dynamics (MD) simulations, Ramachandran analysis, force field development. researchgate.netrsc.orgPrediction of peptide structures and rationalization of biological activity.

    Q & A

    Q. How should Fmoc-N-Me-D-Gln(Trt)-OH be stored to maintain stability during peptide synthesis?

    this compound should be stored at -80°C for up to 6 months or -20°C for 1 month to prevent degradation. Prior to use, heating to 37°C with sonication is recommended to improve solubility in DMSO (100 mg/mL) . For long-term stability, ensure airtight containers and desiccation to avoid moisture-induced side reactions.

    Q. What is the role of the Trityl (Trt) and Fmoc protecting groups in this compound?

    • Fmoc : Protects the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .
    • Trt : Shields the glutamine side chain amide, preventing unwanted side reactions during coupling. It is acid-labile and removed with trifluoroacetic acid (TFA) during resin cleavage .
    • N-Me : Methylation of the backbone nitrogen reduces hydrogen bonding, enhancing peptide resistance to proteolysis and altering conformational flexibility .

    Q. What solvents and coupling reagents are optimal for incorporating this compound into peptide chains?

    • Solvents : Use DMF (amine-free) or DCM (dichloromethane) for coupling. Avoid aqueous solvents due to Trt group sensitivity to acidic conditions .
    • Coupling Reagents : HBTU/HOBt or DIC/Oxyma Pure are effective for activating the carboxyl group. Pre-activation times should be minimized (<5 min) to reduce racemization risks .

    Advanced Research Questions

    Q. How can racemization of this compound be minimized during SPPS?

    Racemization is influenced by:

    • Activation Time : Prolonged pre-activation (>10 min) increases D-to-L isomerization. Use in situ activation (direct mixing of amino acid and coupling reagents) rather than pre-activation .
    • Temperature : Perform couplings at 0–4°C to slow racemization kinetics .
    • Base Additives : Avoid strong bases like DIEA; use milder alternatives (e.g., N-methylmorpholine) at lower concentrations (1–2%) .

    Table 1 : Impact of Coupling Conditions on Racemization

    ConditionRacemization (%)Reference
    DIC/Oxyma, 0°C0.8–1.2
    HBTU/DIEA, RT3.5–4.7
    Prolonged pre-activation>5.0

    Q. What analytical methods validate the purity and stereochemical integrity of peptides containing this residue?

    • HPLC : Use a Phenomenex Aeris PEPTIDE C18 column (2.6 μm) with a gradient of 0.1% TFA in water/acetonitrile. Retention time shifts or split peaks indicate racemization .
    • Mass Spectrometry (MS) : Confirm molecular weight and detect side products (e.g., truncated sequences or deprotected intermediates) .
    • Circular Dichroism (CD) : Assess conformational changes induced by N-methylation and D-configuration .

    Q. How does N-methylation impact peptide bioactivity and stability?

    • Protease Resistance : N-methylation reduces hydrogen bonding, making peptides resistant to enzymes like trypsin .
    • Membrane Permeability : Enhanced in cyclic peptides (e.g., teixobactin analogs) due to rigidified backbones .
    • Thermal Stability : Methylated peptides show higher Tm values in thermal denaturation assays .

    Q. What strategies resolve low coupling efficiency of this compound in sterically hindered sequences?

    • Double Coupling : Perform two consecutive couplings with fresh reagents.
    • Microwave Assistance : Microwave irradiation (50°C, 10 W) improves reaction kinetics .
    • Pseudoproline Dipeptides : Incorporate these to reduce steric hindrance in adjacent residues .

    Methodological Guidelines

    Q. How to troubleshoot incomplete Fmoc deprotection?

    • Extended Deprotection : Increase piperidine treatment time to 15–20 min.
    • Solvent Polarity : Add 1–2% v/v DCM to DMF to enhance swelling of resin pores .
    • Kaiser Test : Verify free amino groups post-deprotection; a blue color indicates incomplete removal .

    Q. What are the critical steps for scaling up synthesis using this compound?

    • Purification : Use preparative HPLC with a Zorbax SB-C18 column and TFA/ACN gradients to isolate high-purity products (>98%) .
    • Yield Optimization : Monitor coupling efficiency via LC-MS after each cycle; recalibrate resin loading if yields drop below 85% .

    Contradictions and Limitations

    • Racemization vs. Coupling Efficiency : While low temperatures reduce racemization, they may slow coupling. Balance using kinetic studies .
    • Solubility in Nonpolar Solvents : Trt protection enhances solubility in DMSO but limits use in DCM-heavy protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.